molecular formula C13H14N2O2S B1284915 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid CAS No. 1163289-41-5

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid

Cat. No.: B1284915
CAS No.: 1163289-41-5
M. Wt: 262.33 g/mol
InChI Key: WVQBCPKMRCVDJD-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .

Industrial production methods often utilize more efficient and scalable processes. These may include one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and purity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and applications compared to its individual components .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBCPKMRCVDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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